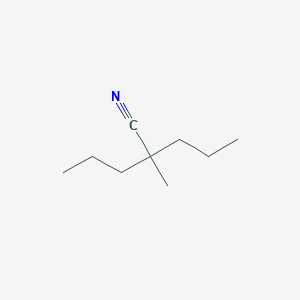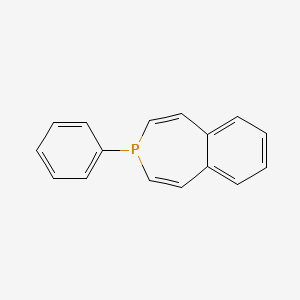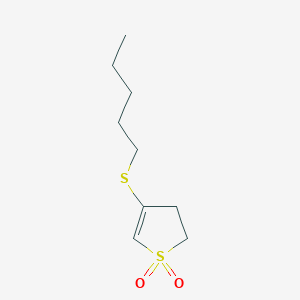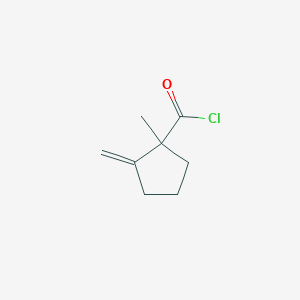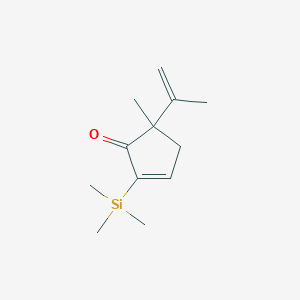
5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with methyl, prop-1-en-2-yl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentene Ring: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Alkylation and Methylation: The prop-1-en-2-yl and methyl groups are introduced through alkylation and methylation reactions, respectively, using appropriate alkylating agents and methylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated reaction monitoring, and purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trimethylsilyl group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-(prop-1-en-2-yl)-2-(trimethylsilyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-5-(prop-1-en-2-yl)cyclopent-2-en-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-(Trimethylsilyl)cyclopent-2-en-1-one: Lacks the methyl and prop-1-en-2-yl groups, leading to variations in its applications and behavior.
Propriétés
Numéro CAS |
85620-32-2 |
|---|---|
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
5-methyl-5-prop-1-en-2-yl-2-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H20OSi/c1-9(2)12(3)8-7-10(11(12)13)14(4,5)6/h7H,1,8H2,2-6H3 |
Clé InChI |
YOHJXRWENUQHSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(CC=C(C1=O)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


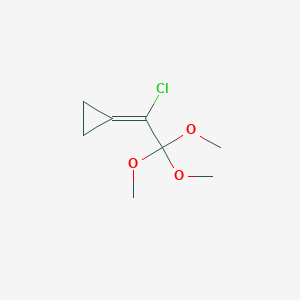
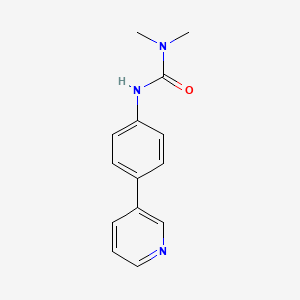
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
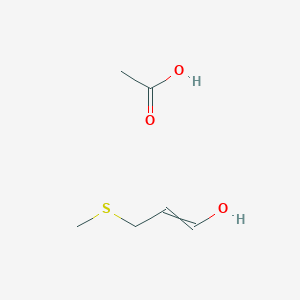



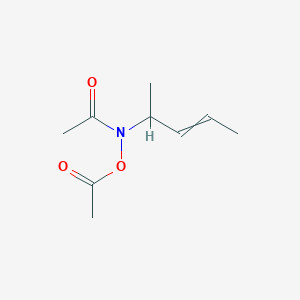
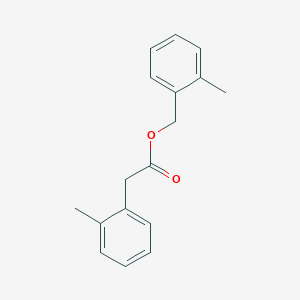
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
